molecular formula C12H10F2N2O2 B7526934 1-(2,6-Difluorophenyl)-3-(furan-3-ylmethyl)urea

1-(2,6-Difluorophenyl)-3-(furan-3-ylmethyl)urea

Cat. No. B7526934
M. Wt: 252.22 g/mol
InChI Key: FAVRERILEQWDNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-Difluorophenyl)-3-(furan-3-ylmethyl)urea, also known as DFPUM, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. DFPUM is a urea derivative that has shown promising results in various studies, making it a subject of interest for researchers.

Mechanism of Action

The mechanism of action of 1-(2,6-Difluorophenyl)-3-(furan-3-ylmethyl)urea is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth, inflammation, and neurodegeneration. 1-(2,6-Difluorophenyl)-3-(furan-3-ylmethyl)urea has been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, which can lead to oxidative stress and inflammation.
Biochemical and Physiological Effects
1-(2,6-Difluorophenyl)-3-(furan-3-ylmethyl)urea has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, reduction of inflammation, and improvement of cognitive function. 1-(2,6-Difluorophenyl)-3-(furan-3-ylmethyl)urea has also been shown to have antioxidant properties, which can help protect cells from oxidative damage and reduce inflammation.

Advantages and Limitations for Lab Experiments

1-(2,6-Difluorophenyl)-3-(furan-3-ylmethyl)urea has several advantages for lab experiments, including its high purity and stability, which make it suitable for use in various assays. However, 1-(2,6-Difluorophenyl)-3-(furan-3-ylmethyl)urea has some limitations, including its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 1-(2,6-Difluorophenyl)-3-(furan-3-ylmethyl)urea. One potential direction is to investigate its potential as a therapeutic agent for other diseases, such as cardiovascular disease and diabetes. Another direction is to explore its potential as a drug delivery system for other compounds. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2,6-Difluorophenyl)-3-(furan-3-ylmethyl)urea and its potential side effects.
In conclusion, 1-(2,6-Difluorophenyl)-3-(furan-3-ylmethyl)urea is a promising compound that has shown potential in various fields of scientific research. Its unique structure and biochemical properties make it a subject of interest for researchers investigating novel therapeutic agents. Further studies are needed to fully understand its potential and limitations, and to explore its potential as a therapeutic agent for other diseases.

Synthesis Methods

1-(2,6-Difluorophenyl)-3-(furan-3-ylmethyl)urea can be synthesized through a multistep process involving the reaction of 2,6-difluoroaniline with furan-3-carbaldehyde, followed by the reaction with urea. The final product is obtained after purification and characterization using spectroscopic techniques.

Scientific Research Applications

1-(2,6-Difluorophenyl)-3-(furan-3-ylmethyl)urea has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 1-(2,6-Difluorophenyl)-3-(furan-3-ylmethyl)urea has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In inflammation research, 1-(2,6-Difluorophenyl)-3-(furan-3-ylmethyl)urea has been shown to reduce inflammation and oxidative stress in animal models. In neurodegenerative disease research, 1-(2,6-Difluorophenyl)-3-(furan-3-ylmethyl)urea has shown potential in improving cognitive function and reducing neuroinflammation.

properties

IUPAC Name

1-(2,6-difluorophenyl)-3-(furan-3-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2N2O2/c13-9-2-1-3-10(14)11(9)16-12(17)15-6-8-4-5-18-7-8/h1-5,7H,6H2,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAVRERILEQWDNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)NC(=O)NCC2=COC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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